molecular formula C9H12F9OP B2785037 3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane CAS No. 83280-93-7

3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane

Cat. No.: B2785037
CAS No.: 83280-93-7
M. Wt: 338.153
InChI Key: VFVMURMCRDXIGP-UHFFFAOYSA-N
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Description

3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane is a fluorinated organophosphorus compound characterized by a central phosphoryl group bonded to two 3,3,3-trifluoropropyl chains and a 1,1,1-trifluoropropane moiety. Key features of such fluorinated compounds include thermal stability, chemical inertness, and applications in materials science and pharmaceuticals .

Properties

IUPAC Name

3-[bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F9OP/c10-7(11,12)1-4-20(19,5-2-8(13,14)15)6-3-9(16,17)18/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVMURMCRDXIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F9OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83280-93-7
Record name 3-[bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane
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Biological Activity

3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane is a synthetic compound notable for its unique chemical structure and potential biological activities. With the molecular formula C9H12F9OP and a molecular weight of approximately 338.048 g/mol, this compound has garnered interest in various scientific fields, particularly in medicinal chemistry and material science.

PropertyValue
Molecular FormulaC9H12F9OP
Molecular Weight338.048 g/mol
InChI KeyVFVMURMCRDXIGP-UHFFFAOYSA-N
CAS Number83280-93-7

Biological Activity

The biological activity of 3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane remains an area of ongoing research. The presence of phosphorous in its structure suggests potential applications in biochemistry as a phosphorylating agent. Such compounds are often studied for their interactions with biological macromolecules and their roles in cellular processes.

Case Studies and Research Findings

Research into similar compounds has provided insights into their biological activities:

  • Antimicrobial Activity : Phosphoryl compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies on phosphonates have indicated effectiveness against bacteria and fungi due to their ability to disrupt cellular membranes.
  • Enzyme Inhibition : Certain phosphoryl compounds act as inhibitors of serine hydrolases, which play crucial roles in metabolic pathways. This inhibition can lead to altered metabolic states in cells.
  • Neuroprotective Effects : Some studies suggest that phosphorylated compounds may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neurons from oxidative stress.

Comparative Analysis with Related Compounds

To better understand the potential biological implications of 3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityReference
Dimethyl methylphosphonateNeurotoxic effects[Source A]
Tris(2-chloroethyl) phosphateAnticancer properties[Source B]
Bis(2-ethylhexyl) phosphateEndocrine disruption[Source C]

Future Directions

The exploration of 3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane's biological activity warrants further investigation through:

  • In vitro studies : Assessing cytotoxicity and mechanism of action on various cell lines.
  • In vivo studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-activity relationship (SAR) studies : Understanding how modifications to the compound's structure influence its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound’s phosphoryl group distinguishes it from silane and disilazane analogs. Below is a comparative analysis of structurally related compounds from the evidence:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane (Hypothetical) Not provided ~400 (estimated) Phosphoryl (P=O) Bis(3,3,3-trifluoropropyl), trifluoropropane
(3,3,3-Trifluoropropyl)trimethoxysilane C₆H₁₃F₃O₃Si 218.25 Silane (Si-OCH₃) 3,3,3-Trifluoropropyl
1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane C₁₀H₂₁F₆NSi₂ 325.45 Disilazane (Si-N-Si) Bis(3,3,3-trifluoropropyl)
3-Bromo-1,1,1-trifluoropropane C₃H₄BrF₃ 176.96 Halogenated alkane (C-Br) 1,1,1-Trifluoropropane
3,3-Diethoxy-1,1,1-trifluoropropane C₇H₁₃F₃O₂ 186.17 Ether (C-O-C) 1,1,1-Trifluoropropane
Key Observations:
  • Phosphoryl vs.
  • Trifluoropropyl Substituents : Present in all listed compounds, these groups confer hydrophobicity and resistance to oxidation .

Physical and Chemical Properties

Table 2: Property Comparison
Compound Name Purity (%) Density (g/mL) Boiling Point (°C) Stability/Reactivity Notes
(3,3,3-Trifluoropropyl)trimethoxysilane >96 1.098 Not reported Hydrolyzes in moisture; forms siloxane networks
1,3-Bis(3,3,3-trifluoropropyl)-tetramethyldisilazane >94 Not reported Not reported Stable under inert conditions; used in silicone synthesis
3-Bromo-1,1,1-trifluoropropane 98 1.644 65 Flammable (flash point: -26°C); acts as alkylating agent
3,3-Diethoxy-1,1,1-trifluoropropane Not reported Not reported Not reported Ether groups enhance solubility in organic solvents
Key Observations:
  • Thermal Stability : Silane and disilazane derivatives exhibit higher thermal stability due to Si-O/Si-N bonds, whereas halogenated analogs (e.g., bromo-trifluoropropane) are more reactive .
  • Hydrolytic Sensitivity : Silanes like (3,3,3-Trifluoropropyl)trimethoxysilane readily hydrolyze, forming stable siloxane coatings—critical for surface modification in materials science .
Table 3: Application Comparison
Compound Name Primary Applications Industry Relevance
(3,3,3-Trifluoropropyl)trimethoxysilane Defoaming agents, fluoro-silicone resins Materials science (coatings, adhesives)
1,3-Bis(3,3,3-trifluoropropyl)-tetramethyldisilazane Silicone polymer precursor Specialty chemicals
Cangrelor (Pharmaceutical derivative) Anti-platelet agent Pharmaceuticals
3-Bromo-1,1,1-trifluoropropane Synthetic intermediate for fluorinated compounds Organic synthesis
Key Observations:
  • Materials Science : Silane derivatives are pivotal in creating water-repellent coatings and high-performance elastomers .
  • Pharmaceuticals : Trifluoropropyl-thio groups in Cangrelor highlight the role of fluorinated moieties in enhancing drug bioavailability .

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